1-Methyl-4-(1-methyl-2-propenyl)-benzene

Renewable Monomers Biomass Conversion Green Chemistry

1-Methyl-4-(1-methyl-2-propenyl)-benzene, systematically identified as 1-methyl-4-(prop-1-en-2-yl)benzene and widely recognized under its synonym p,α-dimethylstyrene (CAS 1195-32-0), is a para-substituted α-methylstyrene monomer with the molecular formula C10H12 and a molecular weight of 132.2 g/mol. It is characterized as a colorless to light yellow liquid with a density of approximately 0.904 g/mL at 25 °C, a boiling point range of 186–189 °C, and a refractive index of approximately 1.53.

Molecular Formula C13H18
Molecular Weight 174.28 g/mol
Cat. No. B12336112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-4-(1-methyl-2-propenyl)-benzene
Molecular FormulaC13H18
Molecular Weight174.28 g/mol
Structural Identifiers
SMILESCC=CC1=C(C=CC(=C1)C(C)C)C
InChIInChI=1S/C13H18/c1-5-6-13-9-12(10(2)3)8-7-11(13)4/h5-10H,1-4H3/b6-5+
InChIKeyIRICXAFZMINCTB-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-4-(1-methyl-2-propenyl)-benzene (p,α-Dimethylstyrene) Procurement Baseline: Chemical Identity, CAS Registry, and Key Specifications


1-Methyl-4-(1-methyl-2-propenyl)-benzene, systematically identified as 1-methyl-4-(prop-1-en-2-yl)benzene and widely recognized under its synonym p,α-dimethylstyrene (CAS 1195-32-0), is a para-substituted α-methylstyrene monomer with the molecular formula C10H12 and a molecular weight of 132.2 g/mol [1]. It is characterized as a colorless to light yellow liquid with a density of approximately 0.904 g/mL at 25 °C, a boiling point range of 186–189 °C, and a refractive index of approximately 1.53 [2]. This compound is structurally defined by a methyl group at the para-position and an isopropenyl group, differentiating it from styrene and other alkylstyrene analogs. Commercial preparations are typically stabilized with an inhibitor such as 4-tert-butylcatechol (TBC) to prevent premature polymerization during storage and handling [3].

1
Monomer selection Renewable-source styrenic monomer for biobased copolymer research
2
Workflow fit Polymeric surfactant and dispersant development with reported surface activity differentiation
3
Procurement context Fragrance-grade monomer with expert-reviewed toxicological profile for consumer product research

Why 1-Methyl-4-(1-methyl-2-propenyl)-benzene Cannot Be Substituted by Generic Styrene or α-Methylstyrene Without Performance or Sustainability Penalties


While 1-Methyl-4-(1-methyl-2-propenyl)-benzene (p,α-dimethylstyrene) shares the vinyl aromatic core of styrene and α-methylstyrene, indiscriminate substitution in polymer synthesis or formulation leads to quantifiable differences in material properties, safety profiles, and supply chain sustainability. Unlike styrene, which is primarily derived from fossil feedstocks, p,α-dimethylstyrene can be produced from the renewable terpene D-limonene, a waste product of the citrus industry, offering a biobased monomer alternative with distinct life-cycle advantages [1]. Furthermore, the presence of both para- and alpha-methyl substituents alters the monomer's reactivity ratios, polymer molecular weight outcomes, and the resultant copolymer's hydrophobic-hydrophilic balance compared to unsubstituted or mono-substituted analogs [2]. A safety assessment by the Research Institute for Fragrance Materials (RIFM) has evaluated its toxicological profile, assigning a Cramer Class I (low toxicity) classification, which is a critical differentiator for applications in consumer products where styrene's regulatory scrutiny is higher [3]. Therefore, selecting p,α-dimethylstyrene is not a matter of simple interchangeability but a strategic decision based on documented differences in performance, origin, and safety.

Styrene
p,α-Dimethylstyrene provides a renewable pathway from D-limonene; styrene is petrochemical. Biobased content and copolymer hydrophobicity may differ.
α-Methylstyrene
Para-methyl substitution alters reactivity ratios under high-pressure polymerization. Molecular weight outcomes may not transfer directly.
Other p-substituted AMS
p-Chloro- or p-bromo- analogs exhibit different polymerization rates. Molecular weight ranking may shift with process conditions.

Procurement-Relevant Differentiation: Quantitative Evidence for 1-Methyl-4-(1-methyl-2-propenyl)-benzene (p,α-Dimethylstyrene)


Renewable Sourcing Advantage: Quantitative Yield of p,α-Dimethylstyrene from D-Limonene vs. Petrochemical Styrene

p,α-Dimethylstyrene (DMS) can be synthesized directly from D-limonene, a renewable terpene found in citrus waste. In contrast, styrene production is almost exclusively petrochemical. A study by Sanchez-Vazquez et al. demonstrated a selective catalytic dehydrogenation of D-limonene to DMS using Pd(OAc)2 with CuCl2 as an oxidant. Under optimized conditions (70–120 °C, 2–5 hours), DMS was obtained as the sole product, enabling facile separation from unreacted starting material by vacuum distillation [1]. While the study focused on selectivity and process conditions rather than maximizing isolated yield, this established pathway provides a verifiable route to a biobased monomer, offering a quantifiable sustainability differentiation compared to styrene, which has a fossil carbon footprint. The use of DMS as a styrene substitute in copolymer synthesis has been validated, with the resulting poly(DMS-co-maleic anhydride) exhibiting comparable solution properties and a slightly enhanced surface activity [2].

Renewable pathway
Reported
Selective formation from D-limonene with Pd(OAc)2/CuCl2 at 70–120 °C; isolated by vacuum distillation
Supports biobased monomer selection
Yield optimization and scale-up require independent review
Renewable Monomers Biomass Conversion Green Chemistry Polymer Feedstocks

Polymer Molecular Weight Superiority: p,α-Dimethylstyrene vs. Other para-Substituted α-Methylstyrenes Under High Pressure

A classic study by Korshak et al. investigated the polymerizability of various para-substituted α-methylstyrenes under a pressure of 6000 atm. The research directly compared the polymerization rate and the resulting polymer molecular weight for p-chloro-α-methylstyrene, p-bromo-α-methylstyrene, and p,α-dimethylstyrene. The results established a clear ranking: while p-chloro-α-methylstyrene exhibited the highest polymerization rate, p,α-dimethylstyrene produced polymers with the highest molecular weight among the series. This head-to-head comparison provides quantitative evidence that the methyl substituent at the para-position, combined with the α-methyl group, is optimal for achieving higher molecular weight polymers under these specific, high-pressure conditions [1].

Molecular weight ranking
Head-to-head
p,α-DMS > p-Cl-AMS > p-Br-AMS at 6000 atm
Highest molecular weight in tested para-substituted set
Exact molecular weights not reported; pressure-specific condition
Polymer Chemistry High-Pressure Polymerization Monomer Reactivity Molecular Weight Control

Enhanced Surface Activity in Copolymers: p,α-Dimethylstyrene-Maleic Anhydride vs. Styrene-Maleic Anhydride (SMA) Copolymers

A 2022 study by Migliore et al. synthesized and characterized a series of novel poly(p,α-dimethylstyrene-co-maleic anhydride) (DMSMA) copolymers as potential biobased polymeric surfactants. The solution properties of these hydrolyzed copolymers were directly compared to those of the well-established styrene-maleic acid (SMA) copolymers. The research concluded that the DMSMA copolymers are a valid alternative to SMA copolymers for applications such as emulsifiers and dispersants. Critically, the DMSMA series was found to be 'slightly more surface active' than the analogous SMA copolymers, a finding attributed to the expected higher hydrophobicity of the DMS unit compared to the styrene unit [1].

Surface activity
Head-to-head
DMSMA-HYD reported slightly more surface active than SMA-HYD
Supports emulsifier and dispersant application context
Surface tension comparison; formulation-dependent review needed
Amphiphilic Copolymers Surfactants Emulsifiers Polymer Solution Properties

Differentiated Toxicological Profile: p,α-Dimethylstyrene vs. Styrene and α-Methylstyrene Based on RIFM Safety Assessment

The Research Institute for Fragrance Materials (RIFM) conducted a comprehensive safety assessment of p,α-dimethylstyrene, which included a computational toxicology evaluation. The compound was assigned a Cramer Class I (Low) classification, indicating a low potential for toxicity based on its chemical structure. For the repeated dose toxicity endpoint, styrene (CAS # 100-42-5) was selected as a read-across analog, and for local respiratory toxicity, α-methylstyrene (CAS # 98-83-9) was used [1]. This use of structural analogs to fill data gaps implies a class-level inference that while toxicological concerns exist for the class (as evidenced by the need for read-across), the specific assessment for p,α-dimethylstyrene, coupled with its low Cramer Class, provides a defined safety benchmark. Furthermore, the assessment concluded that based on current data and use levels, p,α-dimethylstyrene does not present a concern for genotoxicity [2].

Toxicological profile
Class-level
Cramer Class I (Low); no genotoxicity concern at assessed use levels
Expert-reviewed safety benchmark for fragrance research
Read-across used for repeated dose and respiratory endpoints
Toxicology Safety Assessment Fragrance Ingredients Regulatory Compliance

Fundamental Physical Property Differences: p,α-Dimethylstyrene vs. Styrene for Process Engineering and Formulation

As a distinct chemical entity, p,α-dimethylstyrene possesses a unique set of physical properties that differentiate it from styrene, with direct implications for handling, storage, and process design. The boiling point of p,α-dimethylstyrene is significantly higher (186–189 °C) [1] compared to styrene (145 °C) [2]. This higher boiling point can be advantageous in processes where a less volatile monomer is required to reduce evaporative losses or for reactions at elevated temperatures. Additionally, its density is lower, approximately 0.904 g/mL at 25 °C [1] versus 0.906 g/mL for styrene, and its surface tension is reported as 28.4 dyne/cm . These physical constants are essential for accurate material balance calculations, equipment sizing, and quality control in industrial settings.

Physical properties
Reported
Boiling point 186–189 °C; styrene 145 °C (Δ ≈ 41–44 °C)
Essential for process engineering and material handling review
Density 0.904 g/mL; refractive index ~1.53
Physical Chemistry Process Engineering Solvent Properties Monomer Handling

Recommended Application Scenarios for 1-Methyl-4-(1-methyl-2-propenyl)-benzene (p,α-Dimethylstyrene) Based on Verified Differentiation


Synthesis of Biobased Polymeric Surfactants and Emulsifiers as a Drop-in Replacement for Styrene-Maleic Anhydride (SMA) Copolymers

For researchers and formulators developing sustainable polymeric surfactants, emulsifiers, or dispersants, p,α-dimethylstyrene is a validated alternative to petrochemical styrene. Evidence shows that copolymers of p,α-dimethylstyrene and maleic anhydride (DMSMA) can be synthesized via RAFT or free-radical polymerization and, upon hydrolysis, exhibit solution properties comparable to conventional SMA copolymers, with the added benefit of being slightly more surface active [1]. Furthermore, the monomer can be sourced from renewable D-limonene, aligning with green chemistry principles and offering a potential marketing advantage for end-products [2].

High-Pressure Polymerization Processes Targeting High Molecular Weight Poly(α-methylstyrene) Derivatives

In specialized polymer synthesis operating under high pressure (e.g., 6000 atm), p,α-dimethylstyrene is the monomer of choice among para-substituted α-methylstyrenes when maximizing polymer molecular weight is the primary objective. Direct comparative data rank it above p-chloro- and p-bromo- analogs in terms of the molecular weight of the resulting polymer under these specific, non-initiator conditions [3]. This makes it a strategic selection for applications requiring high molecular weight polymers from this class of monomers.

Flavor and Fragrance Formulations Requiring a Verified Safety and Low-Toxicity Profile

For procurement in the flavor and fragrance industry, p,α-dimethylstyrene offers a documented safety profile. The RIFM safety assessment provides a Cramer Class I (Low) classification and concludes no concern for genotoxicity at current use levels [4]. This expert-reviewed safety data is essential for regulatory submissions and for formulators seeking ingredients with a well-characterized toxicological profile for use in consumer products, differentiating it from less well-studied alternatives or those with higher regulatory burdens.

Organic Synthesis and Process Chemistry Requiring a High-Boiling, Para-Substituted Styrenic Monomer

For process chemists, the distinct physical properties of p,α-dimethylstyrene, particularly its boiling point of 186–189 °C, which is significantly higher than that of styrene (145 °C), make it a suitable monomer for reactions conducted at elevated temperatures or where lower volatility is desired to minimize evaporative losses [5]. Its established density (0.904 g/mL) and refractive index (1.53) are also critical parameters for process control and quality assurance in both research and industrial settings [5].

Application
Selection Property
Validation Focus
Biobased polymeric surfactants and emulsifiers
Renewable monomer with reported surface activity advantage in copolymers
Copolymer solution properties and dispersant performance review
High-pressure polymer synthesis
Highest molecular weight ranking among para-substituted α-methylstyrenes under pressure
Molecular weight distribution and process-condition review
Flavor and fragrance formulation research
Cramer Class I and no genotoxicity concern in RIFM assessment
Safety documentation and use-level verification
Elevated-temperature process chemistry
Boiling point ~41–44 °C higher than styrene
Volatility control and material handling protocol review
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